N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13ClN2O4S. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride under specific conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase, affecting cell growth and survival pathways .
Comparison with Similar Compounds
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other benzenesulfonamides, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfonamide group but differs in its thiazole ring structure.
2-Chloro-N-(4-hydroxyphenyl)acetamide: This compound has a similar acetamide group but lacks the sulfonamide functionality.
5-Chloro-2-hydroxyacetophenone: This compound is structurally related but contains a ketone group instead of an acetamide group.
Properties
Molecular Formula |
C14H13ClN2O4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9(18)16-11-3-5-12(6-4-11)22(20,21)17-13-8-10(15)2-7-14(13)19/h2-8,17,19H,1H3,(H,16,18) |
InChI Key |
WXRPMAYIUSHIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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